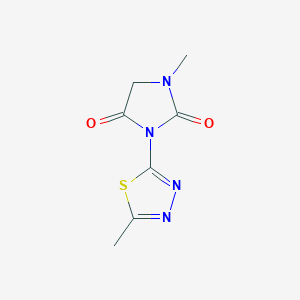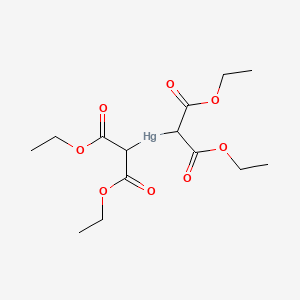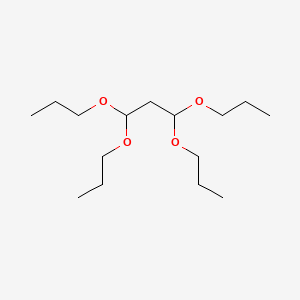
1,1,3,3-Tetrapropoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrapropoxypropane is an organic compound with the molecular formula C13H28O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Métodos De Preparación
1,1,3,3-Tetrapropoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of malondialdehyde with propanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1,3,3-Tetrapropoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrapropoxypropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is utilized in biochemical assays and studies involving lipid peroxidation and oxidative stress.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrapropoxypropane involves its ability to act as a reactive intermediate in various chemical reactions. It can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1,3,3-Tetrapropoxypropane can be compared with other similar compounds such as 1,1,3,3-Tetramethoxypropane and 1,1,3,3-Tetraethoxypropane. These compounds share similar structural features but differ in their alkoxy groups (methoxy, ethoxy, propoxy). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain chemical reactions and industrial applications.
Similar compounds include:
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
These compounds can be used interchangeably in some reactions, but their reactivity and stability may vary depending on the specific conditions and desired outcomes.
Propiedades
Número CAS |
65099-93-6 |
|---|---|
Fórmula molecular |
C15H32O4 |
Peso molecular |
276.41 g/mol |
Nombre IUPAC |
1,1,3,3-tetrapropoxypropane |
InChI |
InChI=1S/C15H32O4/c1-5-9-16-14(17-10-6-2)13-15(18-11-7-3)19-12-8-4/h14-15H,5-13H2,1-4H3 |
Clave InChI |
IPDPHCKDDOKUIL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CC(OCCC)OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



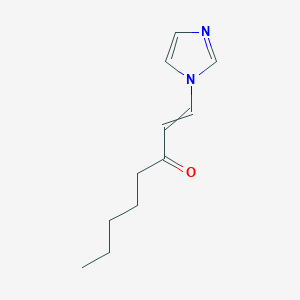
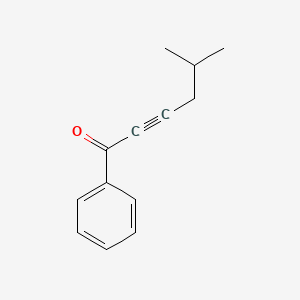
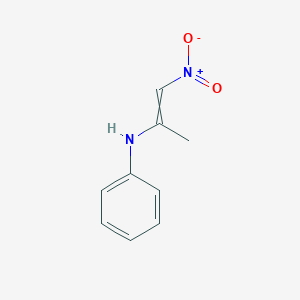
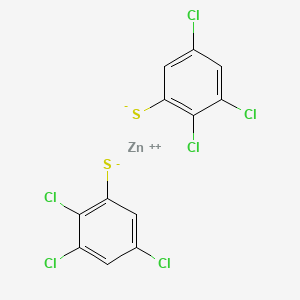
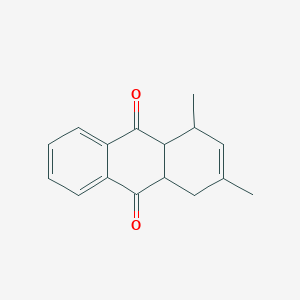
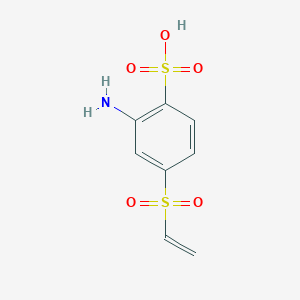
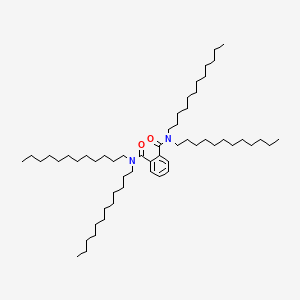
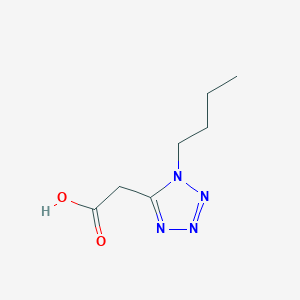
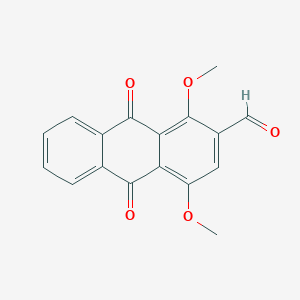
![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
